molecular formula C14H12N4OS B5475753 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide

Cat. No.: B5475753
M. Wt: 284.34 g/mol
InChI Key: INMOOWHUBVPCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide is a compound that belongs to the imidazopyridine family. This family of compounds is known for its diverse biological activities and potential therapeutic applications. The imidazopyridine core structure is a fused heterocyclic system that combines an imidazole ring with a pyridine ring, which imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone to form the imidazopyridine coreFinally, the phenylacetamide group is introduced through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. Catalysts such as transition metals or organocatalysts may be employed to enhance reaction efficiency and selectivity. Additionally, purification techniques such as crystallization or chromatography are used to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The imidazopyridine core can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain kinases or as an agonist of GABA receptors. The sulfanyl and phenylacetamide groups can further enhance its binding affinity and selectivity .

Comparison with Similar Compounds

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide can be compared with other imidazopyridine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.

Properties

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-12(16-10-5-2-1-3-6-10)9-20-14-17-11-7-4-8-15-13(11)18-14/h1-8H,9H2,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMOOWHUBVPCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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